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Compound of Interest

Compound Name:
3-chloro-4-cyano-1,2-thiazole-5-

carboxylic Acid

CAS No.: 269400-52-4

Cat. No.: B2775386 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Thiazoles are a cornerstone of heterocyclic chemistry, with their derivatives playing a significant

role in medicinal chemistry and drug design.[1] The spatial arrangement of atoms within a

crystal lattice, elucidated through single-crystal X-ray diffraction, provides invaluable insights

into intermolecular interactions, polymorphism, and solid-state stability, all of which are critical

parameters in drug development.

The Significance of Crystal Structure Analysis in
Drug Development
The three-dimensional structure of an active pharmaceutical ingredient (API) in its solid state

dictates many of its physicochemical properties, including solubility, dissolution rate, and

bioavailability. Crystal structure analysis is, therefore, not merely an academic exercise but a

critical component of the drug development pipeline. It allows for the identification of the most

stable polymorphic form, the understanding of hydration and solvation phenomena, and the

rational design of new chemical entities with improved properties.

Experimental Protocol: Single-Crystal X-ray
Diffraction of 2-chloro-5-chloromethyl-1,3-thiazole
The determination of the crystal structure of 2-chloro-5-chloromethyl-1,3-thiazole serves as an

exemplary workflow for researchers in the field. The following protocol is a synthesis of
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established crystallographic methodologies.

Crystal Growth
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For 2-

chloro-5-chloromethyl-1,3-thiazole, suitable crystals were obtained by the slow evaporation of

an ethanol solution.[2]

Protocol:

Dissolve the synthesized compound (0.2 g) in a minimal amount of a suitable solvent,

such as ethanol (25 mL).[2]

Loosely cover the container to allow for slow evaporation of the solvent at room

temperature.

Monitor the container for the formation of well-defined single crystals over several days.

Carefully select a crystal with dimensions suitable for X-ray diffraction (e.g., 0.30 x 0.20 x

0.10 mm).[2]

Data Collection
The selected crystal is mounted on a goniometer head and placed in the X-ray beam of a

diffractometer. The crystal is then rotated, and diffraction patterns are collected at various

orientations.

Instrumentation:

Diffractometer: Enraf–Nonius CAD-4 diffractometer[2]

X-ray Source: Mo Kα radiation[2]

Temperature: 293 K[2]

Procedure:

Mount a suitable single crystal on a glass fiber or a cryoloop.

Center the crystal in the X-ray beam.
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Collect a series of diffraction images by rotating the crystal.

Integrate the raw diffraction data to obtain a list of reflection intensities and their

corresponding Miller indices.

Structure Solution and Refinement
The collected data is then used to solve and refine the crystal structure. This process involves

determining the positions of the atoms in the unit cell and refining their atomic parameters.

Software:

Structure Solution: SHELXS97[2]

Structure Refinement: SHELXL97[2]

Molecular Graphics: SHELXTL[2]

Workflow:

Space Group Determination: The diffraction data is analyzed to determine the crystal

system and space group.

Structure Solution: The initial atomic positions are determined using direct methods or

Patterson methods.

Structure Refinement: The atomic coordinates and thermal parameters are refined

against the experimental data using a least-squares minimization algorithm. Hydrogen

atoms are typically placed in calculated positions and refined using a riding model.[2]

Visualizing the Workflow
The following diagram illustrates the key stages of the single-crystal X-ray diffraction workflow.
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Workflow for Single-Crystal X-ray Diffraction.

Crystallographic Data for 2-chloro-5-chloromethyl-
1,3-thiazole
The key crystallographic parameters for 2-chloro-5-chloromethyl-1,3-thiazole are summarized

in the table below.[2]

Parameter Value

Chemical Formula C₄H₃Cl₂NS

Molecular Weight 168.03

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 4.2430 (8)

b (Å) 17.151 (3)

c (Å) 9.1640 (18)

β (°) 96.82 (3)

Volume (Å³) 662.2 (2)

Z 4

Temperature (K) 293

Radiation Mo Kα

μ (mm⁻¹) 1.18

R[F² > 2σ(F²)] 0.043

wR(F²) 0.151

Structural Analysis and Comparison
The crystal structure of 2-chloro-5-chloromethyl-1,3-thiazole reveals a planar thiazole ring, with

the chloromethyl carbon and the chlorine atom at the 2-position lying close to the mean plane

of the ring.[2] This planarity is a common feature of thiazole derivatives and is indicative of the

aromatic character of the thiazole ring.[3]

A notable feature of the crystal packing of 2-chloro-5-chloromethyl-1,3-thiazole is the absence

of classical hydrogen bonds.[2] This is in contrast to other thiazole derivatives, such as
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thiazole-5-carboxylic acid, where hydrogen bonding plays a significant role in the

supramolecular assembly. In the case of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-

thiazole, the molecular packing is dominated by C—H⋯π interactions.[4]

The comparison of these structures highlights the profound impact of substituent groups on the

intermolecular interactions and, consequently, the crystal packing. The presence of a carboxylic

acid group, for instance, introduces a strong hydrogen bond donor and acceptor, leading to

distinct packing motifs compared to a chloromethyl-substituted derivative.

Conclusion
This guide has provided a comprehensive overview of the crystal structure analysis of a

representative chloro-substituted thiazole, 2-chloro-5-chloromethyl-1,3-thiazole. The detailed

experimental protocol and the comparative analysis of its structural features underscore the

importance of single-crystal X-ray diffraction in modern drug discovery and development. By

understanding the principles of crystal engineering and the nature of intermolecular forces,

researchers can rationally design and select drug candidates with optimal solid-state

properties.
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at: [https://www.benchchem.com/product/b2775386#crystal-structure-analysis-of-3-
chloro-4-cyano-1-2-thiazole-5-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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